![molecular formula C18H27N3O2 B12603807 {4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone CAS No. 918481-61-5](/img/structure/B12603807.png)
{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[2-(4-méthoxyphényl)éthyl]pipérazin-1-yl}(pyrrolidin-1-yl)méthanone est un composé organique complexe qui présente un cycle pipérazine substitué par un groupe méthoxyphényle et un cycle pyrrolidine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de {4-[2-(4-méthoxyphényl)éthyl]pipérazin-1-yl}(pyrrolidin-1-yl)méthanone implique généralement des réactions organiques en plusieurs étapes. Une méthode courante commence par la réaction de l'acide 4-méthoxyphénylacétique avec le chlorure de thionyle pour former le chlorure d'acide correspondant. Cet intermédiaire est ensuite mis à réagir avec la pipérazine pour donner le 4-[2-(4-méthoxyphényl)éthyl]pipérazine. L'étape finale implique la réaction de cet intermédiaire avec la pyrrolidine et le formaldéhyde dans des conditions d'amination réductrice pour former le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à flux continu, le criblage à haut débit pour des conditions réactionnelles optimales et la mise en œuvre de principes de chimie verte pour minimiser les déchets et améliorer le rendement.
Analyse Des Réactions Chimiques
Types de réactions
{4-[2-(4-méthoxyphényl)éthyl]pipérazin-1-yl}(pyrrolidin-1-yl)méthanone peut subir diverses réactions chimiques, notamment :
Oxydation : le groupe méthoxy peut être oxydé pour former un groupe hydroxyle.
Réduction : le groupe carbonyle peut être réduit pour former un alcool.
Substitution : le cycle pipérazine peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : des agents réducteurs tels que l'hydrure d'aluminium et de lithium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont couramment utilisés.
Substitution : les réactions de substitution nucléophile impliquent souvent des réactifs comme l'hydrure de sodium (NaH) ou le tert-butylate de potassium (KOtBu).
Principaux produits
Oxydation : formation de {4-[2-(4-hydroxyphényl)éthyl]pipérazin-1-yl}(pyrrolidin-1-yl)méthanone.
Réduction : formation de {4-[2-(4-méthoxyphényl)éthyl]pipérazin-1-yl}(pyrrolidin-1-yl)méthanol.
Substitution : divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
{4-[2-(4-méthoxyphényl)éthyl]pipérazin-1-yl}(pyrrolidin-1-yl)méthanone a plusieurs applications dans la recherche scientifique :
Chimie : utilisé comme élément de construction pour la synthèse de molécules plus complexes.
Biologie : étudié pour son potentiel en tant que ligand dans des études de liaison des récepteurs.
Médecine : exploré pour ses effets thérapeutiques potentiels, en particulier dans le traitement des troubles neurologiques.
Industrie : utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action de {4-[2-(4-méthoxyphényl)éthyl]pipérazin-1-yl}(pyrrolidin-1-yl)méthanone implique son interaction avec des cibles moléculaires spécifiques. On pense qu'il agit sur les récepteurs des neurotransmetteurs dans le cerveau, modulant leur activité et influençant ainsi les fonctions neurologiques. Les voies et les cibles exactes sont encore à l'étude, mais on pense qu'elles impliquent la modulation des récepteurs de la sérotonine et de la dopamine.
Applications De Recherche Scientifique
{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of {4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. It is believed to act on neurotransmitter receptors in the brain, modulating their activity and thereby influencing neurological functions. The exact pathways and targets are still under investigation, but it is thought to involve the modulation of serotonin and dopamine receptors.
Comparaison Avec Des Composés Similaires
Composés similaires
1-(4-fluorophényl)pipérazine : structure similaire mais avec un atome de fluor au lieu d'un groupe méthoxy.
N,N-disubstitués pipérazines : une large classe de composés avec des substituants variables sur le cycle pipérazine.
Unicité
{4-[2-(4-méthoxyphényl)éthyl]pipérazin-1-yl}(pyrrolidin-1-yl)méthanone est unique en raison de la présence à la fois d'un groupe méthoxyphényle et d'un cycle pyrrolidine, qui confèrent des propriétés chimiques et biologiques spécifiques
Propriétés
Numéro CAS |
918481-61-5 |
|---|---|
Formule moléculaire |
C18H27N3O2 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C18H27N3O2/c1-23-17-6-4-16(5-7-17)8-11-19-12-14-21(15-13-19)18(22)20-9-2-3-10-20/h4-7H,2-3,8-15H2,1H3 |
Clé InChI |
BEMHKTHKEQFYDV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CCN2CCN(CC2)C(=O)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


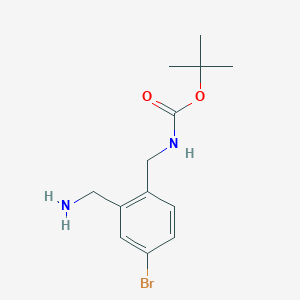

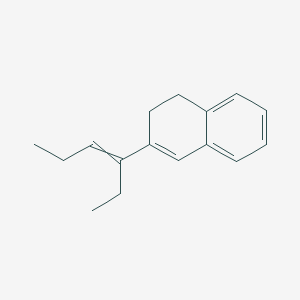
![N-[1-(tert-Butylamino)-3-oxobut-1-en-1-yl]acetamide](/img/structure/B12603731.png)
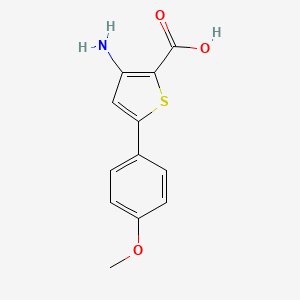
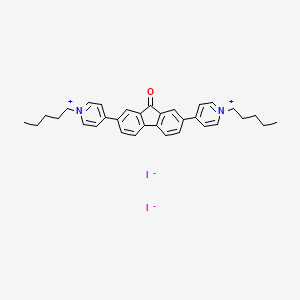
![Acetamide, N-[(1S,2S)-1-[(3,5-difluorophenyl)methyl]-2-[(3R,5S,6R)-6-(2,2-dimethylpropoxy)-5-methyl-3-morpholinyl]-2-hydroxyethyl]-, (HCl salt)](/img/structure/B12603754.png)
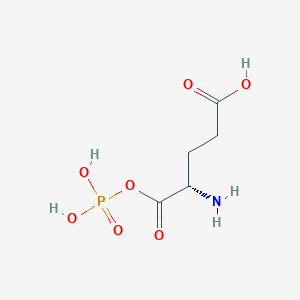
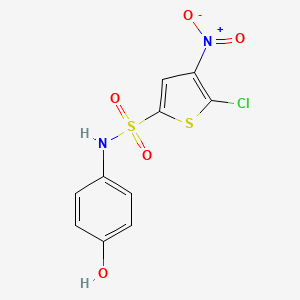

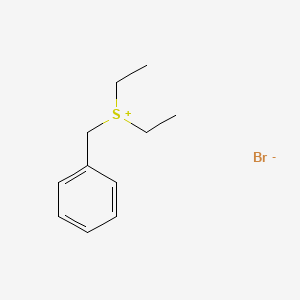
![1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene](/img/structure/B12603795.png)
![Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-](/img/structure/B12603802.png)
![1-{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanamine](/img/structure/B12603809.png)
